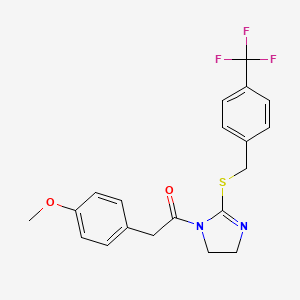

2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Description

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2S/c1-27-17-8-4-14(5-9-17)12-18(26)25-11-10-24-19(25)28-13-15-2-6-16(7-3-15)20(21,22)23/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCQHZDIBGCMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structure of the compound can be broken down as follows:

- Core Structure : The imidazole ring is pivotal for biological activity.

- Substituents :

- A methoxyphenyl group which may enhance lipophilicity and bioactivity.

- A trifluoromethylbenzyl moiety that could contribute to its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer effects. For instance, studies have shown that derivatives containing imidazole rings can inhibit cancer cell proliferation by targeting various enzymes involved in cell cycle regulation and apoptosis.

- Mechanisms of Action :

- Inhibition of Enzymes : The compound may inhibit thymidylate synthase and histone deacetylases (HDAC), both critical for cancer cell survival and proliferation.

- Induction of Apoptosis : Certain analogs have been shown to induce programmed cell death in cancer cells through the activation of caspases.

Antimicrobial Activity

In addition to anticancer properties, similar compounds have demonstrated antimicrobial effects against a range of pathogens. The presence of electron-withdrawing groups like trifluoromethyl enhances the activity against bacterial strains.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

Data Tables

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and oxadiazole moieties. The derivatives of 2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone have been investigated for their ability to inhibit tumor growth in various cancer cell lines. Notably, compounds derived from similar structures have shown significant cytotoxicity against leukemia and solid tumors, suggesting a promising avenue for further research into this compound's efficacy against cancer .

Antimicrobial Properties

The presence of the trifluoromethyl group in the benzyl moiety enhances the antimicrobial activity of related compounds. Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, similar thiazole-bearing compounds have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Effects

Compounds with imidazole structures have been evaluated for their anticonvulsant properties. The structure of 2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone may contribute to its potential as an anticonvulsant agent, paralleling findings from studies on thiazole derivatives which demonstrated effective seizure control in animal models .

Synthesis and Mechanism of Action

The synthesis of 2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multi-step reactions that include the formation of the imidazole ring followed by substitution reactions to introduce the methoxy and trifluoromethyl groups. The mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors that are pivotal in cancer progression or microbial resistance .

Case Study 1: Anticancer Screening

In a study evaluating various derivatives for anticancer activity, a selected compound demonstrated a mean inhibitory concentration (IC50) significantly lower than traditional chemotherapy agents, indicating its potential as a more effective treatment option .

Case Study 2: Antimicrobial Efficacy

A series of compounds based on the imidazole framework were tested against clinical strains of bacteria, showing promising results in inhibiting growth and viability compared to standard antibiotics . This suggests that further development could lead to new antimicrobial agents.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Variations on the Imidazole Core

Electronic and Steric Impacts

Physicochemical and Spectral Properties

While direct data for the target compound is unavailable, inferences can be drawn from related compounds:

- IR Spectroscopy : Absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound would confirm the thioether linkage, similar to tautomer-stable triazoles in .

- NMR : The 4,5-dihydroimidazole core would show distinct proton signals for the saturated ring (e.g., δ 3.5–4.5 ppm for CH₂ groups) compared to aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.